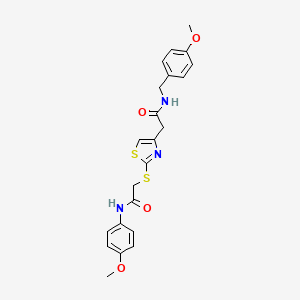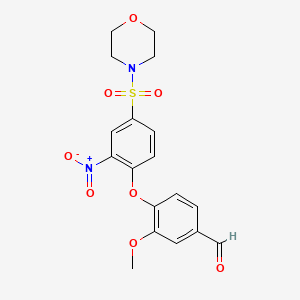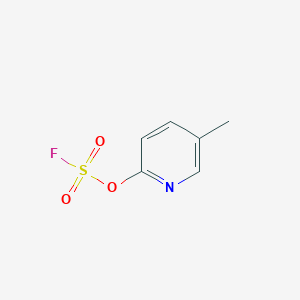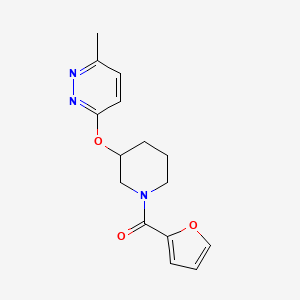![molecular formula C9H12F2O3 B2919576 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2361767-85-1](/img/structure/B2919576.png)
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H12F2O3 . It has a molecular weight of 206.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of perfluorobicyclic ethers, including compounds related to 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, has been a subject of study due to their unique chemical properties. Abe et al. (1984) explored the electrochemical fluorination of α-cyclohexenyl-substituted carboxylic esters, leading to the production of perfluorobicyclic ethers. This research indicates a mechanism involving a resonance-stabilized intermediate radical, contributing to our understanding of fluorinated compounds' synthesis and behavior in chemical reactions Abe, Hayashi, Baba, & Nagase, 1984.
Catalysis and Reaction Mechanisms
Gao et al. (2007) demonstrated an economic and green catalytic reaction between cycloocta-1,5-diene and aqueous H2O2 using tungstic acid as the catalyst. This reaction synthesizes hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane, showcasing a green chemistry approach to synthesizing compounds related to this compound. The process emphasizes the use of green oxygen donors and the ease of recovering the catalyst, highlighting the importance of sustainable practices in chemical synthesis Gao, Dai, Le, Yang, Cao, Li, & Fan, 2007.
Structural and Conformational Analysis
The structural and conformational preferences of compounds structurally similar to this compound have been explored. Camps and Iglesias (1985) studied the conformational preferences of exo, exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid, revealing a preference for a boat-chair conformation. This study provides insights into the effects of substituents on the conformational stability and preferences of bicyclic compounds, which is crucial for understanding the behavior of similar difluorinated compounds in various chemical contexts Camps & Iglesias, 1985.
Application in Organic Synthesis
Research on the synthesis and application of compounds related to this compound in peptide mimetics and other organic molecules is significant. For instance, the stereoselective synthesis of dipeptide mimetics by Mulzer, Schülzchen, & Bats (2000) showcases the utility of bicyclic structures in mimicking peptide bonds. This work highlights the versatility of such compounds in drug discovery and the development of novel therapeutics, underscoring the importance of bicyclic compounds in medicinal chemistry Mulzer, Schülzchen, & Bats, 2000.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQCZDIBRDJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)



![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919505.png)
![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)

![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)
![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)

![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2919515.png)
